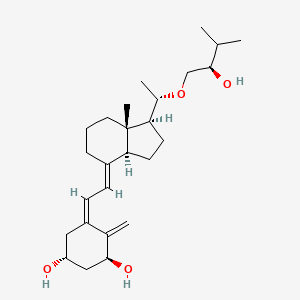

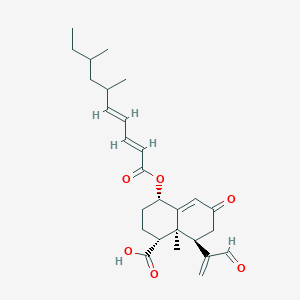

(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

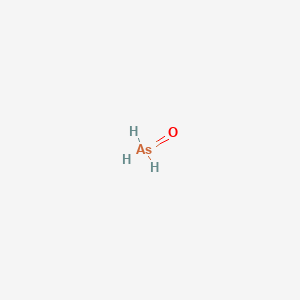

(24R)-1alpha,24-dihydroxy-22-oxavitamin D3 is a hydroxy seco-steroid that is calciol with C-22 replaced with an oxygen atom, and additional hydroxy groups at positions 1 and 24. It has a role as a metabolite. It is a triol, an ether and a hydroxy seco-steroid. It derives from a calciol.

Applications De Recherche Scientifique

Antiproliferative Effects in Cancer Cells

- A study describes the synthesis of a compound related to (5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol, which exhibited potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).

Metabolite Identification and Synthesis

- Another research focused on identifying and chemically synthesizing new metabolites of vitamin D, closely related to the compound , which were produced by phagocytic cells such as monocyte-macrophages and myeloid leukemia cells (Yamada et al., 1987).

Photo-Conversion to Vitamin D Derivatives

- A study explored the synthesis and photo-conversion of similar compounds to vitamin D3-like derivatives. This study is significant for understanding the chemical pathways that might lead to medically relevant derivatives of vitamin D3 (Żmijewski et al., 2008).

Role in Cell Death Promotion

- Research on oxysterols, which are structurally related to this compound, indicated their role in promoting cell death in specific cancer cell lines. This study helps in understanding the potential therapeutic applications of such compounds (Levy et al., 2018).

Metabolism in Oxidative Stress

- A study on the metabolism of non-enzymatically derived oxysterols, related to the compound , provided insights into their metabolism and potential role in conditions like oxidative stress and bile acid biosynthesis (Griffiths et al., 2019).

Synthesis of Vitamin D Derivatives

- Research on the synthesis of vitamin D derivatives, closely related to the compound , has been conducted, highlighting the chemical pathways and methods used for creating medically important derivatives (Tsuji et al., 1989).

Biomarkers in Diabetes Mellitus

- A study identified similar compounds as biomarkers of oxidative stress in diabetes mellitus, demonstrating their potential use in diagnosing and understanding the oxidative stress-related pathologies in diabetes (Samadi et al., 2018).

Fungal Metabolism and Differentiation

- Research on Rhizoctonia solani, a fungal pathogen, identified metabolites, including compounds structurally related to the compound of interest, which are significant in understanding the fungal life cycle and potential targets for antifungal therapies (Hu et al., 2017).

Metabolism in Leukemia Cells

- A study on the metabolism of vitamin D in leukemia cells highlighted the production of metabolites closely related to this compound, which can provide insights into the role of vitamin D metabolism in cancer and potential therapeutic pathways (Imae et al., 1989).

Propriétés

Formule moléculaire |

C26H42O4 |

|---|---|

Poids moléculaire |

418.6 g/mol |

Nom IUPAC |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-[(2R)-2-hydroxy-3-methylbutoxy]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-16(2)25(29)15-30-18(4)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(27)14-24(28)17(20)3/h8-9,16,18,21-25,27-29H,3,6-7,10-15H2,1-2,4-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,25-,26+/m0/s1 |

Clé InChI |

QBLPQGCPHVNTFS-KJWIQCNYSA-N |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OC[C@@H](C(C)C)O |

SMILES canonique |

CC(C)C(COC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)

![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)

![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B1242122.png)

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242123.png)

![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)